An In-depth Technical Guide to 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid: Chemical Properties and Stability
An In-depth Technical Guide to 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural amalgamation of a benzoic acid moiety, a pyrazole ring, and a bromine substituent imparts a distinct profile of chemical reactivity and physicochemical properties. This guide provides a comprehensive technical overview of the chemical properties and stability of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid, offering insights into its synthesis, reactivity, and handling. The content herein is intended to empower researchers and drug development professionals to effectively utilize this compound in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of Pyrazole-Containing Scaffolds
The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, present in a multitude of approved drugs and clinical candidates.[1] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic versatility.[2] The incorporation of a pyrazole moiety can significantly influence a molecule's pharmacological profile, contributing to its potency, selectivity, and pharmacokinetic properties. When coupled with a benzoic acid group, as in 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid, the resulting molecule presents multiple reactive handles for further chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures. The bromine atom further enhances its utility, serving as a key functional group for cross-coupling reactions.
Molecular Structure and Physicochemical Properties
The chemical structure of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid is characterized by a benzoic acid ring substituted with a bromine atom at the 3-position and a 1H-pyrazol-1-yl group at the 4-position.
Chemical Structure:
Caption: Chemical structure of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrN₂O₂ | [3] |
| Molecular Weight | 267.08 g/mol | [4] |
| CAS Number | 1186663-57-9 | [4] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [4] |
| Predicted LogP | 2.333 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 2 | [4] |
Chemical Stability and Handling
The stability of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid is governed by the inherent properties of its constituent aromatic systems.
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Aromatic Stability: Both the benzene and pyrazole rings are aromatic, conferring significant thermodynamic stability to the molecule.[5][6] This aromaticity makes the compound resistant to non-specific oxidation and reduction under standard conditions.[7]
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Thermal Stability: Brominated aromatic compounds are known for their good thermal stability.[8] However, at elevated temperatures, decomposition can occur, potentially leading to the release of hydrogen bromide. It is recommended to store the compound in a cool, dry place.[4]
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Stability to Light: While no specific photostability data is available for this compound, aromatic compounds, in general, can be sensitive to UV light. It is advisable to store it in a light-protected container.
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pH Stability: The carboxylic acid moiety will be deprotonated under basic conditions to form the corresponding carboxylate salt. The pyrazole ring is weakly basic and can be protonated under strongly acidic conditions.[7] The stability of the compound across a range of pH values is crucial for its application in biological assays and formulation development.
Recommended Storage Conditions: For long-term storage, it is recommended to keep 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid in a tightly sealed container, protected from light and moisture, at 2-8°C.[4]
Chemical Reactivity and Synthetic Utility
The reactivity of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid is dictated by its three key functional groups: the carboxylic acid, the bromine atom, and the pyrazole ring.
Caption: Reactivity map of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for derivatization. Standard organic chemistry transformations can be readily applied:
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Amide Bond Formation: The carboxylic acid can be activated with coupling reagents such as HATU, HOBt, or converted to an acid chloride, followed by reaction with a primary or secondary amine to form the corresponding amide. This is a common strategy in drug discovery to introduce diversity and modulate biological activity.
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Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding ester. Esterification can be used to create prodrugs with improved pharmacokinetic properties.[2]
Reactions at the Bromine Atom
The bromine atom on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
-
Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester allows for the formation of a new carbon-carbon bond, introducing aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine provides a direct route to arylamine derivatives.
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Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne introduces an alkynyl substituent.
Reactivity of the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic system. The N1 nitrogen is pyrrole-like, while the N2 nitrogen is pyridine-like.[9] The presence of the two nitrogen atoms deactivates the C3 and C5 positions towards electrophilic attack, making the C4 position the most nucleophilic.[7][9]
-
Electrophilic Aromatic Substitution: The C4 position of the pyrazole ring is susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation, although the conditions may need to be carefully optimized due to the presence of the deactivating benzoic acid group on the adjacent ring.
Synthesis
The synthesis of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid can be achieved through several synthetic routes. A plausible and commonly employed strategy involves the nucleophilic aromatic substitution of a suitably activated fluorinated benzoic acid derivative with pyrazole.
Exemplary Synthetic Protocol
This protocol is based on established methodologies for the N-arylation of pyrazoles.
Caption: Synthetic workflow for 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add pyrazole (1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Reaction Execution: The reaction mixture is heated to a temperature ranging from 80 to 150 °C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an aqueous acidic solution (e.g., 1M HCl) and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or DMSO is chosen to dissolve the reactants and facilitate the nucleophilic aromatic substitution reaction.
-
Base: A base is required to deprotonate the pyrazole, generating the more nucleophilic pyrazolate anion. Potassium or cesium carbonate are commonly used for their efficacy and ease of handling.
-
Temperature: Heating is necessary to overcome the activation energy of the reaction, as the fluorine atom is being displaced from an electron-deficient aromatic ring.
Applications in Drug Discovery and Development
The structural features of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid make it a highly attractive starting material for the synthesis of bioactive molecules. Pyrazole-containing compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][9] The benzoic acid moiety can mimic the carboxylate group of natural ligands, enabling interactions with various biological targets. The bromine atom serves as a versatile handle for library synthesis, allowing for the rapid exploration of structure-activity relationships (SAR). For instance, derivatives of pyrazolyl benzoic acid have been investigated as potent inhibitors of urate transporter 1 (URAT-1) for the treatment of hyperuricemia and as antibacterial agents.[10][11]
Conclusion
3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid is a stable and synthetically versatile building block with significant potential in drug discovery. Its well-defined reactivity allows for selective modifications at the carboxylic acid, bromine, and pyrazole functionalities. A thorough understanding of its chemical properties and stability, as outlined in this guide, is paramount for its effective utilization in the development of next-generation therapeutics.
References
-
SYNTHESIS AND REACTIVITY OF SOME PYRAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]
-
Qiji Chemical. (n.d.). Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring-opening mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). A mechanism of pyrazole forming reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3-bromo-4-(1h-pyrazol-1-yl)benzoic acid. Retrieved from [Link]
-
Taylor & Francis Online. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
PubChem. (n.d.). 3-[(4-bromo-1h-pyrazol-1-yl)methyl]benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-bromo-1h-pyrazol-1-yl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the pyrazolyl benzoic acid derived aldehyde. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2019, May 15). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. Retrieved from [Link]
-
PubMed. (2025, June 5). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, July 22). 15.1: Aromatic Compounds Are Unusually Stable. Retrieved from [Link]
-
ACS Omega. (2023, December 28). Sustainable Aerobic Bromination with Controllable Chemoselectivity. Retrieved from [Link]
- Google Patents. (n.d.). US3303224A - Bromination of aromatic compounds.
-
SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid. Retrieved from [Link]
-
ACS Omega. (2019, August 21). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]
-
ACS Publications. (2019, August 21). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]
-
Khan Academy. (2013, April 6). Aromatic stability I | Organic Chemistry. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - 3-bromo-4-(1h-pyrazol-1-yl)benzoic acid (C10H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 4. chemscene.com [chemscene.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 8. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]
- 9. mkuniversity.ac.in [mkuniversity.ac.in]
- 10. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
